2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that combines a methoxy group, a pyridine ring, and a cyclohexa-2,4-dien-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride.
Substitution: Nucleophilic substitution reactions are common, especially with trimethylsilyl cyanide.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium (Na) and ammonium chloride (NH4Cl) in ethanol (EtOH)
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include various intermediates that can be further processed to yield the final compound.
Scientific Research Applications
2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxypyridine
- 4-Methoxypyridine
- 2,6-Dimethoxypyridine
- 2-Fluoropyridine
Uniqueness
Compared to similar compounds, 2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one is unique due to its combination of a methoxy group, a pyridine ring, and a cyclohexa-2,4-dien-1-one core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
159663-63-5 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-methoxy-6-(pyridin-2-ylmethyliminomethyl)phenol |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-7-4-5-11(14(13)17)9-15-10-12-6-2-3-8-16-12/h2-9,17H,10H2,1H3 |
InChI Key |
VKFNMAYDUHUWDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NCC2=CC=CC=N2 |
Origin of Product |
United States |
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